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molecular formula C12H14O B1580831 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran CAS No. 60335-71-9

3,6-Dihydro-4-methyl-2-phenyl-2H-pyran

Cat. No. B1580831
M. Wt: 174.24 g/mol
InChI Key: SWOPLXXJAVYFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06114548

Procedure details

To a rapidly stirred solution of 70% aqueous triflic acid (2.10 g, 0.01 mol) and benzaldehyde (106.1 g, 1.0 mol) in 100 ml toluene was added isoprene (150 cm3, 1.5 mol) over 4 hrs. at 25° C. The mixture was stirred at room temperature for a further 11 hours after which the reaction mixture was quenched by the addition of Polyrad* (2 g) and solid sodium carbonate (5 g). The crude mixture was distilled under reduced pressure to give pure rosyrane (56% yield) as a colorless oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
106.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
OS(C(F)(F)F)(=O)=O.[CH:9](=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH2:17]=[CH:18][C:19](=[CH2:21])[CH3:20]>C1(C)C=CC=CC=1>[CH3:20][C:19]1[CH2:21][CH:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[O:16][CH2:17][CH:18]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Name
Quantity
106.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
150 mL
Type
reactant
Smiles
C=CC(C)=C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for a further 11 hours after which the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of Polyrad* (2 g) and solid sodium carbonate (5 g)
DISTILLATION
Type
DISTILLATION
Details
The crude mixture was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
CC1=CCOC(C1)C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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